molecular formula C8H9NO3 B102812 2,3-Dimethyl-4-nitrophenol CAS No. 19499-93-5

2,3-Dimethyl-4-nitrophenol

Cat. No. B102812
CAS RN: 19499-93-5
M. Wt: 167.16 g/mol
InChI Key: DAEZHJNJHQAEPE-UHFFFAOYSA-N
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Patent
US07625922B2

Procedure details

A mixture of 2,3-dimethyl-4-nitrophenol (2 g, 1.2 mmol) and Pd(C) (10%) (1.83 g) in EtOH (80 mL) was stirred at room temperature under H2 atmosphere for 5 hours. The crude mixture was then filtered using celite and washed with DCM. After evaporating the solvent, the title compound (1.60 g, 97%) was obtained as a brown powder. 1H-NMR (6, ppm, DMSO-d6): 1.94 (s, 3H, HMe), 2.01 (s, 3H, HMe), 4.06 (s, 2H, NH2), 6.32 (d, 1H, Harom 6, J6-5=8.1 Hz), 6.40 (d, 1H, Harom 5, J6-5=8.1 Hz), 6.61 (s, 1H, Harom 2), 8.10 (broad s, 1H, OH).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[OH:12]>CCO>[NH2:9][C:6]1[CH:5]=[CH:4][C:3]([OH:12])=[C:2]([CH3:1])[C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C=CC(=C1C)[N+](=O)[O-])O
Name
Pd(C)
Quantity
1.83 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under H2 atmosphere for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude mixture was then filtered
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 972%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.